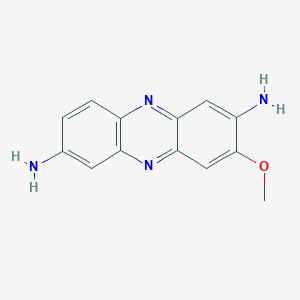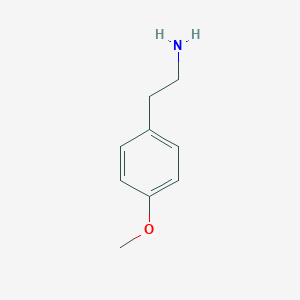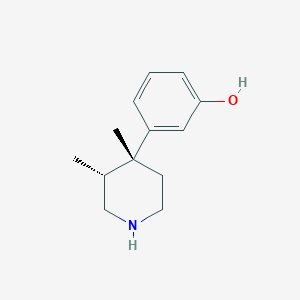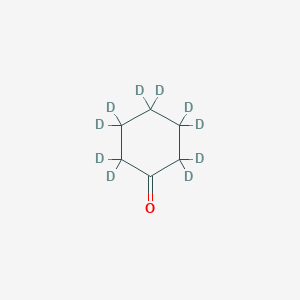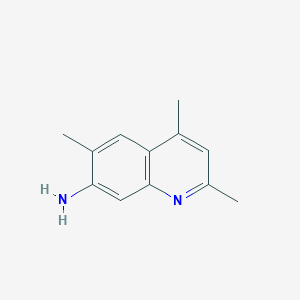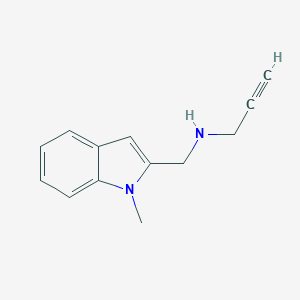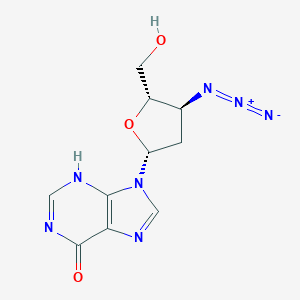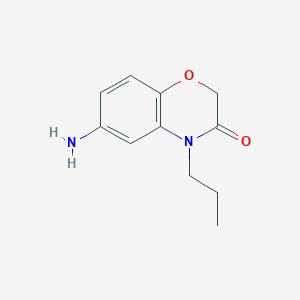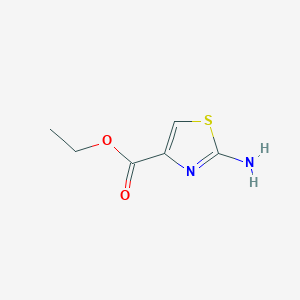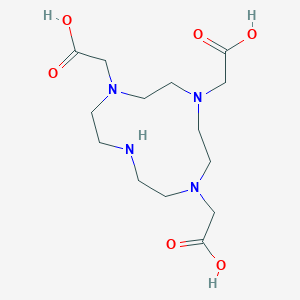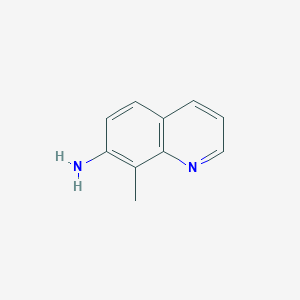
8-Methylquinolin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives like 8-Methylquinolin-7-amine involves various methods. One such method involves the use of mono-propargylated aromatic ortho-diamines in a process catalyzed by main group metal Lewis acid . Another method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Chemical Reactions Analysis
Quinoline derivatives, including 8-Methylquinolin-7-amine, can undergo various chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Cytotoxic Evaluation of Quinolin-8-ylmethanamines :
- A study by Jeong et al. (2017) explored the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines. This process led to the creation of quinolin-8-ylmethanamine derivatives, which were then tested for cytotoxicity against human breast and prostate adenocarcinoma cells, showing potential in cancer treatment (Jeong et al., 2017).
Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :
- Research by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone models to investigate their antibacterial properties. These compounds, including derivatives of 8-Methylquinolin-7-amine, showed significant antibacterial activity against various strains, highlighting their potential in antimicrobial therapies (Al-Hiari et al., 2007).
Antidyslipidemic and Antioxidative Activities of 8-Hydroxyquinoline Derived Keto-Enamine Schiffs Bases :
- Sashidhara et al. (2009) evaluated novel derivatives of 8-Hydroxyquinoline for their antioxidant and antidyslipidemic activities. One particular compound exhibited significant activity, suggesting a new class of drugs for treating dyslipidemia and oxidative stress (Sashidhara et al., 2009).
Synthesis of 7-Alkylamino-2-Methylquinoline-5,8-Diones :
- Choi et al. (2004) reported the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione. This research contributes to the broader understanding of the synthetic routes and mechanisms in the chemistry of quinoline derivatives (Choi & Chi, 2004).
Photochemical Activation of Tertiary Amines in Cell Physiology Studies :
- A study by Asad et al. (2017) developed photoactivatable forms of tertiary amines linked to 8-cyano-7-hydroxyquinolinyl for use in cell physiology studies, demonstrating efficient release of bioactive molecules through photoactivation (Asad et al., 2017).
Inhibition of Type A Monoamine Oxidase by Methylquinolines :
- Research by Naoi and Nagatsu (1988) found that a series of methylquinolines, including 8-Methylquinolin-7-amine, significantly inhibit type A monoamine oxidase (MAO-A), a target for antidepressant and neuroprotective drugs (Naoi & Nagatsu, 1988).
properties
IUPAC Name |
8-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHWWCRHGQAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-7-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)
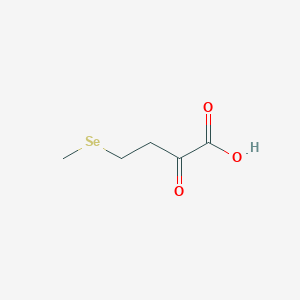
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)
